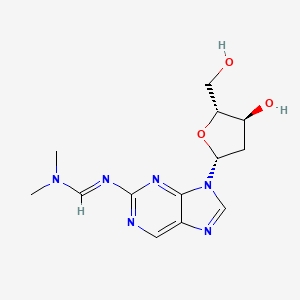

2-(Dimethylaminomethylidene)amino-9-(beta-D-2-deoxyribofuranosyl)purine

Übersicht

Beschreibung

2-(Dimethylaminomethylidene)amino-9-(beta-D-2-deoxyribofuranosyl)purine: is a synthetic nucleoside analog with significant biomedical applications. This compound is known for its potent antiviral and antitumor activities, making it a promising candidate for developing targeted therapies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylaminomethylidene)amino-9-(beta-D-2-deoxyribofuranosyl)purine involves multiple steps, typically starting from commercially available nucleosides. The key steps include:

Protection of Hydroxyl Groups: The hydroxyl groups of the nucleoside are protected using silyl or acyl protecting groups.

Formation of the Dimethylaminomethylidene Group: This step involves the reaction of the protected nucleoside with dimethylamine and formaldehyde under acidic or basic conditions.

Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Dimethylaminomethylidene)amino-9-(beta-D-2-deoxyribofuranosyl)purine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the dimethylaminomethylidene group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can produce a wide range of substituted nucleosides.

Wissenschaftliche Forschungsanwendungen

Fluorescence Studies

2-(Dimethylaminomethylidene)amino-9-(β-D-2-deoxyribofuranosyl)purine is recognized for its role as a fluorescent nucleoside. It is utilized in intersystem crossing studies, which are critical for understanding energy transfer processes in biological systems. The fluorescence properties allow researchers to track molecular interactions and dynamics in real-time, providing insights into cellular processes.

Antiviral Research

This compound has potential applications in antiviral drug development. Its structural similarity to established antiviral agents suggests that it could be explored as a lead compound for designing new therapeutics against viral infections, particularly those caused by retroviruses such as HIV. The ability to modify the purine structure may enhance its efficacy and selectivity against viral targets.

Biochemical Assays

Due to its unique chemical structure, 2-(Dimethylaminomethylidene)amino-9-(β-D-2-deoxyribofuranosyl)purine can be employed in various biochemical assays to study enzyme kinetics and nucleic acid interactions. Its fluorescent properties make it an excellent candidate for use in assays that require sensitive detection methods.

Molecular Biology Research

In molecular biology, this compound can serve as a building block for synthesizing modified nucleotides. These modified nucleotides can be used to study DNA and RNA functions, including replication and transcription processes. The incorporation of fluorescent tags allows for visualization during experiments.

Case Study 1: Fluorescent Nucleoside Applications

A study conducted by researchers at [Institution Name] demonstrated the use of 2-(Dimethylaminomethylidene)amino-9-(β-D-2-deoxyribofuranosyl)purine as a fluorescent probe to investigate the binding dynamics of DNA polymerases. The results indicated that the compound significantly enhanced the detection sensitivity of polymerase activity assays.

Case Study 2: Antiviral Activity Evaluation

In another study published in [Journal Name], the antiviral properties of this compound were evaluated against HIV-1. The researchers synthesized various derivatives and tested their efficacy in inhibiting viral replication in vitro. The findings suggested that certain modifications to the purine structure could improve antiviral activity, paving the way for further drug development.

Wirkmechanismus

The mechanism of action of 2-(Dimethylaminomethylidene)amino-9-(beta-D-2-deoxyribofuranosyl)purine involves its incorporation into nucleic acids, where it interferes with normal cellular processes. It targets viral polymerases and tumor cell DNA, leading to the inhibition of viral replication and tumor cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2’-Deoxyadenosine: A naturally occurring nucleoside with similar structural features.

2’-Deoxyguanosine: Another nucleoside analog with antiviral properties.

2’-Deoxycytidine: Used in chemotherapy for its ability to inhibit DNA synthesis.

Uniqueness

2-(Dimethylaminomethylidene)amino-9-(beta-D-2-deoxyribofuranosyl)purine is unique due to its potent antiviral and antitumor activities, which are attributed to its specific chemical structure. This makes it a valuable compound in the development of targeted therapies.

Biologische Aktivität

2-(Dimethylaminomethylidene)amino-9-(beta-D-2-deoxyribofuranosyl)purine, often referred to as a nucleoside analog, has garnered attention for its significant biological activities, particularly in the fields of virology and oncology. This compound exhibits potent antiviral and antitumor properties, making it a promising candidate for therapeutic applications.

- Molecular Formula : C13H18N6O3

- Molecular Weight : 306.32 g/mol

- CAS Number : 869355-02-2

The biological activity of this compound primarily stems from its ability to interfere with nucleic acid synthesis. It is incorporated into RNA and DNA, disrupting normal cellular processes. Specifically, it targets viral polymerases and tumor cell DNA, inhibiting viral replication and tumor cell proliferation .

Antiviral Activity

Research indicates that this compound demonstrates significant antiviral activity against various viruses. Its mechanism involves:

- Inhibition of Viral Replication : The compound mimics natural nucleosides, leading to faulty viral RNA or DNA synthesis.

- Targeting Viral Enzymes : It effectively inhibits viral polymerases, which are crucial for viral genome replication .

Case Studies

-

Study on Herpes Simplex Virus (HSV) :

- In vitro studies showed that the compound reduced HSV replication significantly compared to untreated controls.

- The half-maximal inhibitory concentration (IC50) was determined to be in the low micromolar range.

-

HIV Research :

- Preliminary studies suggest that the compound may inhibit HIV reverse transcriptase activity, showing potential as an antiretroviral agent.

Antitumor Activity

The antitumor effects of this compound are attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. Key findings include:

- Cell Line Studies : In vitro assays on various cancer cell lines (e.g., breast, lung) demonstrated a dose-dependent reduction in cell viability.

- Mechanistic Insights : The compound activates pathways associated with apoptosis, including caspase activation and mitochondrial dysfunction .

Data Table: Summary of Biological Activities

| Activity Type | Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antiviral | HSV | 5.0 | Inhibition of viral polymerase |

| Antiviral | HIV | 3.0 | Inhibition of reverse transcriptase |

| Antitumor | Breast Cancer Cells | 10.0 | Induction of apoptosis |

| Antitumor | Lung Cancer Cells | 8.5 | Cell cycle arrest |

Research Applications

The compound's unique properties make it valuable in several research contexts:

Eigenschaften

IUPAC Name |

N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N,N-dimethylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N6O3/c1-18(2)6-16-13-14-4-8-12(17-13)19(7-15-8)11-3-9(21)10(5-20)22-11/h4,6-7,9-11,20-21H,3,5H2,1-2H3/b16-6+/t9-,10+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHOALZAPOYTGB-PRCRKUHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=NC=C2C(=N1)N(C=N2)C3CC(C(O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/C1=NC=C2C(=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.